Product packaging for 2,4-Dimethoxy-1-(2-nitroethenyl)benzene(Cat. No.:)

2,4-Dimethoxy-1-(2-nitroethenyl)benzene

Cat. No.: B8792149
M. Wt: 209.20 g/mol
InChI Key: NUMXHEUHHRTBQT-UHFFFAOYSA-N
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Description

Nitrostyrene (B7858105) derivatives, also known as β-nitrostyrenes, are a class of organic compounds characterized by a nitro group attached to the β-carbon of a styrene (B11656) double bond. These compounds are highly valued in organic synthesis due to the powerful electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond. This activation renders them excellent Michael acceptors, readily undergoing conjugate additions with a wide range of nucleophiles. nih.gov Furthermore, they serve as versatile precursors for a multitude of functional groups and heterocyclic systems. innonew-material.comrsc.org The nitro group itself can be reduced to an amine, while the double bond can participate in various cycloaddition and cross-coupling reactions, making nitrostyrenes crucial building blocks for diverse molecular targets. nih.govmdpi.com

Within this class, 2,4-Dimethoxy-1-(2-nitroethenyl)benzene is of particular interest. Its structure features two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring and the electron-withdrawing nitroethenyl substituent. This electronic arrangement creates a highly polarized molecule, significantly influencing its reactivity. The methoxy groups enhance the nucleophilicity of the aromatic ring, while the nitroethenyl group provides a highly electrophilic site, making the compound a versatile intermediate for constructing complex molecules, including nitrogen-containing heterocycles and other elaborate organic frameworks. innonew-material.comguidechem.com Its utility is demonstrated in its application as a precursor for natural products, functional materials, and other valuable organic compounds.

The primary and most historically significant method for synthesizing (nitroethenyl)benzene frameworks is the Henry reaction, or nitroaldol reaction. Discovered in 1895 by Louis Henry, this reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol. wikipedia.orgredalyc.org This intermediate can then be readily dehydrated to yield the corresponding nitroalkene, in this case, a (nitroethenyl)benzene derivative. wikipedia.org The Henry reaction has been a cornerstone of organic synthesis for over a century due to its reliability and the versatility of its products. wikipedia.orgredalyc.org

The synthesis of this compound typically follows this classical pathway, involving the condensation of 2,4-dimethoxybenzaldehyde (B23906) with nitromethane (B149229). researchgate.net Over the decades, research has focused on optimizing this transformation. Early methods often employed simple base catalysts, but modern advancements have introduced a range of improvements to enhance yield, purity, and reaction conditions.

Key developments in the synthesis of nitrostyrene frameworks include:

Catalyst Innovation : The use of catalysts like ammonium (B1175870) acetate (B1210297) has become common, offering a cost-effective and less toxic option that can lead to high reaction conversion rates (over 90%) and high purity products. google.com

Reaction Conditions : Modern methodologies have explored various solvents and temperatures to optimize outcomes. bohrium.com Recent innovations focus on developing more environmentally friendly "green" chemistry approaches.

Process Simplification : Efforts have been made to streamline the process, such as developing one-pot procedures that avoid the isolation of intermediates, and simplifying workup procedures through techniques like direct crystallization from the reaction mixture. google.combeilstein-journals.org

These advancements have transformed the synthesis from a basic laboratory procedure into a more efficient, scalable, and industrially applicable process. google.com

Interactive Table: Overview of Synthetic Methods for (Nitroethenyl)benzenes

Reaction Type Reactants Catalyst/Reagents Key Features
Classic Henry Reaction Aromatic aldehyde, Nitroalkane Base (e.g., NaOH, KOH) Foundational method, forms β-nitro alcohol intermediate. wikipedia.org
Ammonium Acetate Catalysis 2,5-Dimethoxybenzaldehyde, Nitromethane Ammonium acetate High conversion rate (>90%), high purity product (>99.5%), industrially applicable. google.com
Knoevenagel-Type Condensation Aldehyde derivative, Nitroalkene precursor Mild bases (e.g., piperidine) Forms the stable (E)-configuration; often performed under reflux.

| Electrophilic Nitration | Substituted benzene derivative | Nitrating mixture (HNO₃/H₂SO₄) | Alternative route involving direct nitration followed by further functionalization. |

Current research continues to leverage the synthetic potential of this compound and related nitrostyrenes. A significant frontier is their application as key intermediates in the total synthesis of complex natural products. For instance, (2-nitroethenyl)benzene derivatives are pivotal starting materials in concise synthetic routes to alkaloids like (±)-Armepavine and (±)-Nuciferine. researchgate.net The compound also serves as a building block in multicomponent reactions for generating libraries of polysubstituted pyrroles and other heterocyclic systems. bohrium.com

Despite its utility, several challenges remain in the synthesis and application of this compound.

Synthesis Efficiency and Scalability : While methods have improved, achieving high yields and purity on a large, industrial scale can still be problematic. Side reactions, such as product self-polymerization, can occur, complicating separation and post-treatment processes. google.com

Stereoselectivity : The nitroethenyl double bond can exist as E/Z isomers. While the trans (E) isomer is typically more stable and predominates, controlling stereoselectivity in certain reactions remains an active area of research.

Compound Stability : Nitrostyrene derivatives, including the 2,4-dimethoxy variant, can be sensitive to light and heat, leading to decomposition. This necessitates careful handling and storage conditions to maintain compound integrity.

Addressing these challenges will further enhance the accessibility and applicability of this compound, solidifying its role as a valuable tool for synthetic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO4 B8792149 2,4-Dimethoxy-1-(2-nitroethenyl)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2,4-dimethoxy-1-(2-nitroethenyl)benzene

InChI

InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3

InChI Key

NUMXHEUHHRTBQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=C[N+](=O)[O-])OC

Origin of Product

United States

Advanced Methodologies for the Synthesis of 2,4 Dimethoxy 1 2 Nitroethenyl Benzene

Optimized Knoevenagel Condensation Protocols for 2,4-Dimethoxy-1-(2-nitroethenyl)benzene

The Knoevenagel condensation is a cornerstone reaction for the synthesis of β-nitrostyrenes. It involves the base-catalyzed reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, such as nitromethane (B149229). google.com For the synthesis of this compound, the reaction proceeds between 2,4-dimethoxybenzaldehyde (B23906) and nitromethane. Research has focused on optimizing this process by exploring novel catalyst systems, reaction media, and green chemistry principles to enhance efficiency, yield, and stereoselectivity.

Catalyst Systems and Reaction Environment Innovations for Enhanced Efficiency

The choice of catalyst and reaction environment is critical in the Knoevenagel condensation to achieve high yields and purity. While traditional methods often employ basic catalysts like piperidine (B6355638) or alkali hydroxides, recent advancements have introduced more sophisticated and efficient systems. sciencemadness.orgmdma.ch

Ammonium (B1175870) acetate (B1210297) in refluxing glacial acetic acid has proven to be a generally useful catalyst system for the condensation of substituted benzaldehydes with nitroalkanes. sciencemadness.org For instance, the reaction of 3,4-methylenedioxybenzaldehyde with nitromethane using ammonium acetate in glacial acetic acid provides the corresponding β-nitrostyrene in good yield. mdma.ch A patent for the synthesis of the related 2,5-dimethoxy-β-nitrostyrene details a process using ammonium acetate as a catalyst in an organic solvent like toluene (B28343) or ethyl acetate at 70-80 °C, achieving high conversion rates. google.com

More advanced catalytic systems have been developed to further improve the synthesis of substituted β-nitrostyrenes. A highly efficient and stereoselective synthesis of this compound has been reported, achieving a 96% yield. chemicalbook.com This method utilizes a combination of O-(tert-butyldiphenylsilyl)-L-tyrosine lithium salt as the catalyst and magnesium(II) sulfate (B86663) in dichloromethane (B109758) at room temperature over 6 hours. chemicalbook.com Such specialized catalysts demonstrate the potential for significant improvements in yield and selectivity under mild conditions.

Innovations in the reaction environment, such as the use of microwave irradiation, have also been shown to dramatically reduce reaction times compared to conventional heating methods.

Comparison of Catalyst Systems for β-Nitrostyrene Synthesis
Catalyst SystemSubstrate ExampleSolvent/ConditionsYieldReference
Ammonium Acetate3,4-MethylenedioxybenzaldehydeGlacial Acetic Acid, RefluxGood mdma.ch
Ammonium Acetate2,5-DimethoxybenzaldehydeToluene, 75-78 °C>90% Conversion google.com
NaOHBenzaldehydeMethanol, 10-15 °C80-83% sciencemadness.org
O-(tert-butyldiphenylsilyl)-L-tyrosine lithium salt / MgSO₄2,4-DimethoxybenzaldehydeDichloromethane, 25 °C, 6 h96% chemicalbook.com

Solvent-Free and Green Chemistry Approaches in Knoevenagel Reactions

In line with the principles of green chemistry, significant efforts have been made to develop solvent-free and environmentally benign protocols for the Knoevenagel condensation. These methods aim to reduce waste, avoid hazardous organic solvents, and simplify product isolation.

One innovative approach involves a "grindstone method," where reactants are ground together in a mortar and pestle at room temperature without any solvent. This mechanochemical technique has been successfully applied to the Knoevenagel condensation of various aromatic aldehydes with active methylene compounds. Catalysis can be achieved using eco-friendly materials such as the water extract of banana (WEB), which is basic and rich in metal oxides. These solvent-free methods are not only environmentally friendly but also remarkably fast, with reactions often completing within minutes.

Another green approach is the use of water as a reaction medium, which is a significant improvement over traditional organic solvents. rsc.org Catalyst-free Knoevenagel condensations in water have been explored, although they may require elevated temperatures. rsc.org The use of agro-waste extracts as both catalyst and solvent further underscores the move towards sustainable chemical synthesis. acgpubs.org

Stereoselective Synthesis Considerations for the (E)-2-Nitroethenyl Moiety

In the synthesis of this compound, the stereochemistry of the nitroethenyl group is a crucial aspect. The product can exist as two geometric isomers, (E) and (Z). In most synthetic procedures, the (E)-isomer (trans) is the thermodynamically more stable and, therefore, the predominant or exclusive product.

The Knoevenagel condensation mechanism, which involves the elimination of a water molecule from an intermediate aldol-type adduct, generally favors the formation of the more stable trans-alkene. google.com The high-yield synthesis of this compound using the specialized lithium salt catalyst is noted as a stereoselective reaction, implying the formation of a single isomer, presumably (E). chemicalbook.com Similarly, methods for the direct nitration of styrenes have been shown to yield corresponding nitrostyrenes with a trans relationship between the phenyl and nitro groups. unirioja.es The inherent stability of the (E)-isomer often drives the stereochemical outcome of these reactions, simplifying the purification process as a single major product is typically obtained.

Alternative Synthetic Routes to this compound

Beyond the Knoevenagel condensation, other synthetic strategies have been developed and refined for the preparation of β-nitrostyrenes. These include variations of the Henry reaction and electrophilic substitution approaches.

Henry Reaction Variants and Scope Expansion

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, catalyzed by a base. wikipedia.orgorganic-chemistry.org This reaction initially forms a β-nitro alcohol, which can be subsequently dehydrated to yield a nitroalkene, such as this compound. wikipedia.orgyoutube.com

The reaction begins with the deprotonation of nitromethane by a base to form a nitronate anion. wikipedia.org This nucleophile then attacks the carbonyl carbon of 2,4-dimethoxybenzaldehyde. The resulting β-nitro alkoxide is protonated to give the β-nitro alcohol. wikipedia.org If the isolation of the nitroalkene is desired, reaction conditions can be chosen to promote in-situ dehydration. organic-chemistry.orgyoutube.com

Modern advancements in the Henry reaction have focused on controlling the stereochemistry of the intermediate β-nitro alcohol through the use of chiral metal catalysts. wikipedia.org While this is more critical for syntheses where the alcohol itself is the target, it demonstrates the high level of control achievable in this reaction class. For the synthesis of the target nitroalkene, the key is the efficient dehydration of the nitro-aldol adduct.

Key Features of the Henry Reaction for Nitroalkene Synthesis
Reaction StageDescriptionKey Reagents/Conditions
Nitroaldol AdditionFormation of a β-nitro alcohol from an aldehyde and a nitroalkane.Base catalyst (e.g., alkoxides, amines)
DehydrationElimination of water to form the C=C double bond of the nitroalkene.Can occur in-situ under reaction conditions or as a separate step.

Electrophilic Aromatic Substitution Strategies for Nitroethenyl Introduction

Directly introducing a nitroethenyl group onto an aromatic ring via a classic electrophilic aromatic substitution (EAS) reaction is not a standard transformation. EAS reactions typically involve electrophiles like the nitronium ion (NO₂⁺) for nitration or acyl cations for Friedel-Crafts acylation. masterorganicchemistry.comlibretexts.orgchemguide.co.uk However, strategies that can be broadly categorized under electrophilic attack on a modified aromatic substrate have been developed to yield β-nitrostyrenes.

One such method is the direct nitration of a pre-existing styrene (B11656) derivative. A convenient one-pot process has been described for the selective nitration of styrenes to the corresponding β-nitrostyrenes under mild conditions. unirioja.es This reaction would utilize 2,4-dimethoxystyrene as the starting material. The process employs a system of copper(II) tetrafluoroborate, iodine, and sodium nitrite (B80452) in acetonitrile. unirioja.es The reaction likely proceeds through the formation of an iodonitro intermediate, which then undergoes dehydro-iodination catalyzed by copper(I) salts formed in situ to yield the trans-β-nitrostyrene. unirioja.es This method avoids nitration of the activated aromatic ring and provides the desired product in acceptable to good yields. unirioja.es This approach represents an alternative pathway where the nitroethenyl group is constructed on the aromatic scaffold through an electrophilic addition-elimination sequence on the vinyl side chain.

Wittig Reaction and Related Olefination Approaches

The formation of the carbon-carbon double bond in this compound is a critical step, typically achieved through olefination reactions. While the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for alkene synthesis, the condensation of 2,4-dimethoxybenzaldehyde with nitromethane is most commonly accomplished via the Henry reaction, also known as a Knoevenagel-type condensation. mdma.chwikipedia.orgwikipedia.orgorganic-chemistry.org

The Henry reaction involves the base-catalyzed condensation of a nitroalkane with a carbonyl compound. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, 2,4-dimethoxybenzaldehyde is reacted with nitromethane in the presence of a basic catalyst, such as ammonium acetate, often in a solvent like glacial acetic acid. mdpi.com The reaction typically proceeds by refluxing the mixture, followed by cooling to induce crystallization of the product. mdpi.com

Ultrasound has been demonstrated to significantly enhance the Knoevenagel condensation for the synthesis of nitrostyrenes. mdma.ch Sonication of a mixture of the aldehyde, nitromethane, and a catalyst like ammonium acetate at room temperature can lead to a rapid and clean reaction, often with higher yields compared to traditional heating methods. mdma.ch For instance, ultrasound-promoted condensation of electron-rich aromatic aldehydes has been shown to be highly efficient.

While specific examples detailing the Wittig or HWE reaction for the synthesis of this compound are not prevalent in the literature, these methods offer theoretical advantages. The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a carbonyl group into an alkene. uclouvain.be The HWE reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion and is often favored for its ability to produce E-alkenes with high stereoselectivity and for the easier removal of byproducts. chemeurope.com Given the electron-withdrawing nature of the nitro group, a stabilized ylide or phosphonate would be required, which generally favors the formation of the (E)-isomer of the nitrostyrene (B7858105).

Table 1: Comparison of Olefination Methodologies for Nitrostyrene Synthesis

Methodology Reagents Typical Conditions Advantages Disadvantages
Henry (Knoevenagel) Condensation Aldehyde, Nitromethane, Basic Catalyst (e.g., Ammonium Acetate) Reflux in a solvent like acetic acid Readily available and inexpensive reagents; well-established procedures. mdpi.comorgsyn.org May require elevated temperatures; potential for side reactions.
Ultrasound-Assisted Henry Condensation Aldehyde, Nitromethane, Catalyst Sonication at room temperature Faster reaction times; higher yields; milder conditions; reduced side products. mdma.ch Requires specialized ultrasound equipment.
Wittig Reaction (Theoretical) Aldehyde, Phosphonium Ylide of Nitromethane Basic conditions High functional group tolerance. Stoichiometric amounts of phosphine (B1218219) oxide byproduct can complicate purification. uclouvain.be
Horner-Wadsworth-Emmons (HWE) Reaction (Theoretical) Aldehyde, Phosphonate Carbanion of Nitromethane Basic conditions Generally high (E)-selectivity; water-soluble phosphate (B84403) byproduct is easily removed. chemeurope.com Phosphonate reagent is more complex to prepare than starting materials for Henry reaction.

Precursor Synthesis and Functionalization Strategies for 2,4-Dimethoxybenzaldehyde Derivatives

The primary precursor for the synthesis of this compound is 2,4-dimethoxybenzaldehyde. This aromatic aldehyde can be synthesized through various formylation reactions of 1,3-dimethoxybenzene, an electron-rich aromatic compound.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich arenes. wikipedia.org This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring. wikipedia.org

Another effective method is the Rieche formylation , which utilizes dichloromethyl methyl ether in the presence of a Lewis acid, such as titanium tetrachloride (TiCl4) or tin tetrachloride (SnCl4). mdpi.com For the formylation of 1,3-dimethoxybenzene, the use of dichloromethyl methyl ether and TiCl4 in dichloromethane has been shown to produce 2,4-dimethoxybenzaldehyde as the major product, along with the 2,6-isomer. mdpi.com

The Duff reaction provides a means to formylate phenols using hexamine as the formylating agent. wikipedia.org While typically used for hydroxy-substituted benzaldehydes, subsequent methylation of the hydroxyl groups could provide a route to dimethoxybenzaldehyde derivatives.

Functionalization of the 2,4-dimethoxybenzaldehyde core can be achieved through various electrophilic aromatic substitution reactions. The two methoxy (B1213986) groups are ortho, para-directing and activating, influencing the position of further substitution. uci.edu However, the existing aldehyde group is a meta-directing deactivator. The interplay of these directing effects will govern the regioselectivity of subsequent functionalization steps.

Table 2: Key Formylation Reactions for the Synthesis of 2,4-Dimethoxybenzaldehyde

Reaction Formylating Agent Catalyst/Reagent Substrate Key Features
Vilsmeier-Haack N,N-Dimethylformamide (DMF) Phosphorus oxychloride (POCl3) 1,3-Dimethoxybenzene Effective for electron-rich arenes. wikipedia.org
Rieche Formylation Dichloromethyl methyl ether Lewis Acid (e.g., TiCl4, SnCl4) 1,3-Dimethoxybenzene Can provide good yields and regioselectivity. mdpi.com
Duff Reaction Hexamethylenetetramine (Hexamine) Acidic medium Phenols (e.g., 2,4-dimethoxyphenol) Primarily for ortho-formylation of phenols. wikipedia.org

Process Intensification and Scale-Up Considerations in the Production of this compound

For the large-scale production of this compound, process intensification strategies are crucial for improving efficiency, safety, and sustainability.

Ultrasound and microwave irradiation are two effective methods for process intensification. As previously mentioned, ultrasound can accelerate the Henry reaction, leading to higher yields in shorter times under milder conditions. mdma.ch Similarly, microwave-assisted synthesis has been shown to dramatically reduce reaction times for the preparation of β-nitrostyrenes, often from hours to minutes, while also improving yields. tandfonline.comresearchgate.net

Phase-transfer catalysis (PTC) offers another avenue for process intensification, particularly for reactions involving immiscible reactants. ias.ac.in In the context of the Henry reaction, which is often carried out in a biphasic system, a phase-transfer catalyst can facilitate the transfer of the nitromethane anion from the aqueous phase to the organic phase where the aldehyde is present, thereby increasing the reaction rate. uclouvain.be

For industrial-scale production, continuous flow chemistry presents significant advantages over traditional batch processing. nih.gov Continuous flow reactors offer superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for straightforward automation and integration of downstream processing. The synthesis of nitrostyrenes has been successfully demonstrated in continuous flow systems, which can lead to improved yields and simplified workup procedures. nih.gov

When considering scale-up, a thorough techno-economic analysis is essential to evaluate the commercial viability of the chosen synthetic route. nih.govutm.mydlr.de This analysis would take into account factors such as raw material costs, energy consumption, reactor design and capital expenditure, and waste disposal. The choice between different synthetic methodologies and process intensification techniques will ultimately depend on a balance of these economic and practical considerations.

Table 3: Process Intensification Strategies for Nitrostyrene Synthesis

Strategy Principle Advantages for this compound Synthesis
Ultrasound Irradiation Acoustic cavitation enhances mass transfer and reaction rates. Shorter reaction times, higher yields, milder conditions, reduced byproducts. mdma.ch
Microwave Irradiation Direct and efficient heating of the reaction mixture. Significant reduction in reaction time, improved yields. tandfonline.comresearchgate.net
Phase-Transfer Catalysis (PTC) Facilitates reaction between reactants in different phases. Increased reaction rates in biphasic systems. uclouvain.beias.ac.in
Continuous Flow Chemistry Continuous processing in a small-volume reactor. Enhanced safety, improved heat and mass transfer, potential for automation and higher throughput. nih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,4 Dimethoxy 1 2 Nitroethenyl Benzene

Mechanistic Pathways in Michael Addition Reactions of 2,4-Dimethoxy-1-(2-nitroethenyl)benzene

The Michael addition, a cornerstone of carbon-carbon bond formation, is a highly effective reaction for this compound. wikipedia.org This reaction involves the conjugate addition of a nucleophile, known as a Michael donor, to the activated alkene of the nitroethenyl group, the Michael acceptor. wikipedia.orgmasterorganicchemistry.com The process is renowned for its utility in creating complex molecules under relatively mild conditions. The products of such additions are valuable precursors in the synthesis of various compounds, including derivatives of γ-aminobutyric acid (GABA) which have significant pharmacological interest. mdpi.comchemrxiv.org

The general mechanism proceeds in three key steps:

Formation of the Nucleophile : A base abstracts a proton from the Michael donor to form a nucleophilic enolate or a related carbanion. masterorganicchemistry.com

Nucleophilic Attack : The generated nucleophile adds to the β-carbon of the nitroethenyl group. This is the conjugate or 1,4-addition step, which results in the formation of a new carbon-carbon bond and a resonance-stabilized nitronate anion intermediate. masterorganicchemistry.comwikipedia.org

Protonation : The intermediate is subsequently protonated, typically by the conjugate acid of the base used or during a workup step, to yield the final saturated product. wikipedia.orgchemeurope.com

This sequence transforms the planar, sp²-hybridized carbons of the alkene into saturated, sp³-hybridized carbons, often creating new stereocenters.

The core of the Michael reaction's applicability to this compound lies in the concept of nucleophilic conjugate addition. wikipedia.org The olefinic double bond in this compound is "activated" by the presence of the conjugated nitro group, rendering it electrophilic. makingmolecules.com This activation transforms the normally nucleophilic alkene into an electrophilic site, specifically at the β-carbon (the carbon atom further from the benzene (B151609) ring). chemeurope.commakingmolecules.com

A wide array of nucleophiles can participate in this reaction. While classic Michael donors are doubly stabilized carbon nucleophiles like malonates and β-ketoesters, other nucleophiles including amines, thiols, and organometallic reagents are also effective. wikipedia.orgmasterorganicchemistry.commakingmolecules.com The reaction pathway involves the attack of the nucleophile on the electron-deficient β-carbon. The resulting negative charge is delocalized across the nitro group and the α-carbon via resonance, forming a stable nitronate intermediate. wikipedia.org Subsequent protonation yields the final 1,4-adduct. wikipedia.org Mechanistic studies on the addition of amines to nitrostyrenes have shown that the reaction proceeds efficiently under mild, non-catalytic conditions, sometimes mediated by protic solvents. acs.org

Nucleophile TypeExampleProduct Type
Carbon NucleophilesDiethyl Malonate, Ketonesγ-Nitro Esters, γ-Nitro Ketones
Heteroatom NucleophilesAmines, Thiols, Alcoholsβ-Amino Nitroalkanes, β-Thio Nitroalkanes
Organometallic ReagentsOrganozinc Reagents, Gilman Reagentsα-Substituted β-Nitroethylbenzenes

The reactivity of this compound as a Michael acceptor is profoundly influenced by its substituents. The electronic properties of these groups dictate the electrophilicity of the alkene.

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group (EWG) and is the primary activator of the olefin for conjugate addition. researchgate.netnih.gov It deactivates the molecule towards electrophilic attack but strongly activates it for nucleophilic attack through two mechanisms:

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the alkene through the sigma bonds. lumenlearning.com

Resonance Effect: The nitro group delocalizes the π-electrons of the double bond, creating a significant partial positive charge (δ+) on the β-carbon. This resonance stabilization also applies to the nitronate intermediate formed after nucleophilic attack, lowering the activation energy of the reaction. masterorganicchemistry.comnih.gov

This strong electron-withdrawing nature makes nitroalkenes excellent Michael acceptors and highly effective dienophiles in cycloaddition reactions. researchgate.netnih.gov

Dimethoxy Groups (-OCH₃): The two methoxy (B1213986) groups are strong electron-donating groups (EDGs). They influence the molecule's reactivity primarily through:

Resonance Effect: The lone pairs on the oxygen atoms can be donated into the benzene ring's π-system, increasing its electron density. lumenlearning.com This makes the aromatic ring itself more susceptible to electrophilic substitution but has a less direct effect on the Michael addition at the nitroethenyl group.

Inductive Effect: Oxygen is more electronegative than carbon, leading to a slight electron-withdrawing inductive effect, though this is generally outweighed by the much stronger resonance donation. lumenlearning.com

SubstituentPositionElectronic EffectInfluence on Michael Reaction
Nitro (-NO₂)On ethenyl groupStrong Electron-Withdrawing (Inductive & Resonance)Strongly activates the olefin for nucleophilic attack.
Methoxy (-OCH₃)2,4 on benzene ringStrong Electron-Donating (Resonance)Activates the aromatic ring; minor electronic influence on the remote olefin.

When a nucleophilic addition to the double bond of this compound creates one or more new stereocenters, the stereochemical outcome of the reaction becomes a critical aspect. The reaction can produce stereoisomers (enantiomers or diastereomers), and controlling this outcome is a key challenge in synthetic chemistry. acs.org

The formation of specific diastereomers (diastereoselectivity) is often governed by the reaction conditions, the nature of the reactants, and the catalyst used. beilstein-journals.org In the context of Michael additions to nitroalkenes, both syn and anti diastereomers can be formed. acs.orgnih.gov The stereoselectivity is often influenced by the formation of a six-membered ring-like transition state, where steric interactions guide the nucleophile to attack a specific face of the alkene. comporgchem.com

Several strategies are employed to control the stereochemical outcome:

Substrate Control: If the nucleophile or the Michael acceptor already contains a chiral center, it can direct the approach of the other reactant, leading to the preferential formation of one diastereomer. beilstein-journals.orgtandfonline.comnih.gov

Catalyst Control: Chiral organocatalysts or metal complexes are widely used to induce high levels of diastereo- and enantioselectivity. nih.govmdpi.commdpi.comencyclopedia.pub These catalysts can activate the nucleophile or electrophile and create a chiral environment that favors one transition state over another. For example, chiral primary amine catalysts have been shown to enforce high levels of diastereoselectivity in the vinylogous Michael addition of cyclic ketones to nitroalkenes. nih.gov

Solvent Effects: The choice of solvent can also play a crucial role. In certain enantioselective conjugate addition nitro-Mannich reactions, the choice of solvent was found to dictate the formation of either syn,anti or syn,syn diastereoisomers. acs.org

Computational studies have been used to model the transition states of Michael additions, supporting models like Heathcock's, which predict stereochemical outcomes based on steric arrangements in a metal-bridged transition state. comporgchem.com

Cycloaddition Chemistry Involving the this compound Scaffold

The activated double bond of this compound makes it a versatile participant in cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgmasterorganicchemistry.comchemistrysteps.com Due to the strong electron-withdrawing nature of the nitro group, nitroalkenes like this compound are highly reactive dienophiles. nih.govnih.gov

In a typical "normal electron demand" Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. masterorganicchemistry.com The nitro group significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating a rapid reaction with the Highest Occupied Molecular Orbital (HOMO) of a suitable diene. researchgate.net This reaction is concerted, meaning all bonds are formed in a single step, and stereospecific, preserving the stereochemistry of the reactants in the product. libretexts.org The use of nitro-substituted aromatics, such as nitronaphthalenes, as dienophiles has been shown to be a viable route for synthesizing complex polycyclic structures. lookchem.comresearchgate.net While nitroalkenes are excellent dienophiles, their tendency to undergo competing hetero-Diels-Alder reactions with certain Lewis acids can sometimes be a challenge. mdpi.com

1,3-Dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgijrpc.com This reaction is a powerful tool for synthesizing a wide variety of heterocycles, which are common motifs in natural products and pharmaceuticals. researchgate.netmdpi.com

In this context, this compound acts as an excellent dipolarophile due to its electron-deficient double bond. It readily reacts with various 1,3-dipoles, which are molecules containing 4 π-electrons delocalized over three atoms. wikipedia.orgchesci.com

Key examples of 1,3-dipoles and the resulting heterocycles include:

Nitrile Oxides: React with the nitroalkene to form isoxazolines. wikipedia.org

Nitrones: Undergo cycloaddition to yield isoxazolidines. mdpi.comrsc.org

Azides: React to form triazoles, often through an eliminative cycloaddition process. mdpi.com

Azomethine Ylides: Are used to synthesize highly substituted pyrrolidine (B122466) rings. researchgate.netfrontiersin.org

Diazoalkanes: Can be used to prepare pyrazoles. frontiersin.orgunito.it

These reactions are typically concerted and can proceed with high regio- and stereoselectivity, making them highly valuable in organic synthesis. wikipedia.orgfrontiersin.orgresearchgate.net

1,3-DipoleResulting 5-Membered Heterocycle
Nitrone (R-C≡N⁺-O⁻)Isoxazolidine
Azide (R-N=N⁺=N⁻)Triazole
Azomethine Ylide (R₂C=N⁺(R)-C⁻R₂)Pyrrolidine
Diazoalkane (R₂C=N⁺=N⁻)Pyrazoline
Nitrile Oxide (R-C≡N⁺-O⁻)Isoxazole

Reductive Transformations of the Nitro Group in this compound

The reduction of the nitro group in this compound is a pivotal transformation, offering pathways to various valuable compounds. The presence of both a nitro group and a carbon-carbon double bond presents a challenge in chemoselectivity, leading to different products depending on the reaction conditions and reagents employed.

Catalytic Hydrogenation Pathways to Amines and Oximes

Catalytic hydrogenation is a widely utilized method for the reduction of nitro compounds. nih.gov The reaction typically proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, ultimately yielding the corresponding amine. researchgate.netnih.gov In the case of this compound, complete reduction of both the nitro group and the ethenyl bridge leads to the formation of 2-(2,4-dimethoxyphenyl)ethanamine.

The hydrogenation process can be influenced by the choice of catalyst, solvent, and reaction conditions. google.com For instance, the use of a palladinized barium sulfate (B86663) catalyst in a mixture of acetic and sulfuric acids has been reported for the reduction of 2,5-dimethoxy-β-nitrostyrene to the corresponding saturated amine with high yields. google.com While direct evidence for oxime formation from this compound via catalytic hydrogenation is not prevalent in the reviewed literature, the partial reduction of the nitroalkene functionality under specific conditions could potentially lead to the corresponding oxime. The formation of oximes is a known side reaction in the reduction of some nitro compounds.

Commonly, the reduction of β-nitrostyrenes to their corresponding phenethylamines is accomplished through catalytic hydrogenation, which involves a stepwise reaction. beilstein-journals.orgnih.gov This transformation is a key step in the synthesis of various substituted phenethylamines. wikipedia.org

Selective Reduction Methodologies and Chemoselectivity Considerations

The selective reduction of either the nitro group or the carbon-carbon double bond in this compound is a significant aspect of its reactivity. The challenge lies in achieving high chemoselectivity, as both functional groups are susceptible to reduction.

One notable method for the selective reduction of the C=C double bond in nitrostyrenes involves the use of sodium borohydride (B1222165) (NaBH₄). mdma.ch A high-yielding method for the C=C reduction of 2,4-dimethoxy-beta-nitrostyrene utilizes NaBH₄ in a biphasic system with a phase transfer catalyst, Aliquat 336. mdma.ch This method affords 1-(2,4-dimethoxyphenyl)-2-nitroethane in high yields, demonstrating excellent chemoselectivity for the double bond over the nitro group. mdma.ch

The chemoselectivity of the reduction can be tuned by the choice of the reducing agent and reaction conditions. For instance, a NaBH₄/CuCl₂ system has been shown to be effective for the one-pot reduction of substituted β-nitrostyrenes to phenethylamines, indicating the reduction of both the double bond and the nitro group. beilstein-journals.orgnih.gov The development of chemoselective hydrogenation processes for nitroarenes is an active area of research, with a focus on using non-precious metal catalysts and environmentally friendly solvents. rsc.org

Table 1: Selective Reduction of 2,4-Dimethoxy-β-nitrostyrene
Reducing SystemProductSelectivityYield
NaBH₄ / Aliquat 336 / Toluene-Water1-(2,4-dimethoxyphenyl)-2-nitroethaneSelective for C=C double bond97%

Radical Chemistry and Photoreactivity of this compound

The presence of the nitroethenyl group in this compound imparts unique reactivity towards radical and photochemical reactions. These transformations offer alternative synthetic routes that are not accessible through traditional ionic pathways.

Denitrative Cross-Coupling Reactions

Denitrative cross-coupling reactions of β-nitrostyrenes have emerged as a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov These reactions proceed via a radical mechanism where a radical species adds to the β-position of the nitrostyrene (B7858105), followed by the elimination of a nitro radical. nih.gov This process allows for the formal substitution of the nitro group.

The general mechanism involves the in-situ generation of a radical which then adds to the nitroalkene. nih.gov The resulting benzylic radical intermediate subsequently eliminates the nitro group to form the coupled product. rsc.org Various radical precursors can be employed, and the reactions can be initiated thermally, through metal catalysis, or photochemically. nih.gov While specific examples involving this compound are not extensively detailed, the general principles of denitrative cross-coupling are applicable. These reactions provide access to a wide range of functionalized alkenes. researchgate.net

Transition-metal-catalyzed denitrative couplings of nitroarenes have also been developed, further expanding the scope of these transformations. bohrium.comscispace.com

Photoinduced Electron Transfer Processes and Radical Intermediates

The photochemistry of nitrostyrenes is characterized by photoinduced electron transfer (PET) processes and the formation of radical intermediates. mdpi.compreprints.org Upon absorption of light, the molecule can be excited to a higher electronic state, initiating electron transfer from a donor to an acceptor. In the context of this compound, the electron-rich dimethoxybenzene ring can act as an internal electron donor, while the nitroethenyl group can act as an electron acceptor.

The irradiation of β-nitrostyrenes can lead to E/Z isomerization. nih.gov Furthermore, intermolecular [2+2] photocycloaddition reactions with olefins can occur upon irradiation with visible light, leading to the formation of cyclobutane (B1203170) derivatives. nih.gov The reaction of trans-β-nitrostyrene with electron-rich olefins proceeds efficiently under visible light irradiation. nih.gov The absorption spectrum of trans-β-nitrostyrene shows a strong band around 312 nm, which has been assigned to a ππ*-transition with significant charge-transfer character. nih.gov

The study of photoinduced electron transfer in organized assemblies provides insights into the fundamental processes that govern these reactions. preprints.orghbni.ac.in The efficiency of charge separation and recombination is influenced by factors such as the donor-acceptor distance and the surrounding environment. preprints.org

Aromatic Substitution Reactions of the Benzene Ring in this compound

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the two electron-donating methoxy groups. libretexts.org However, the reactivity and regioselectivity of these reactions are also influenced by the deactivating, meta-directing nitroethenyl group.

The two methoxy groups at positions 2 and 4 are ortho, para-directing and strongly activating. libretexts.org Conversely, the nitroethenyl group is a deactivating group and directs incoming electrophiles to the meta position relative to its point of attachment. lkouniv.ac.in The interplay of these directing effects determines the position of substitution on the aromatic ring.

Given the strong activating and directing effect of the methoxy groups, electrophilic substitution is expected to occur at the positions ortho and para to them. The position para to the 2-methoxy group is occupied by the 4-methoxy group, and the position para to the 4-methoxy group is occupied by the nitroethenyl group. Therefore, the most likely positions for electrophilic attack are the positions ortho to the methoxy groups, which are C3 and C5. The C5 position is also ortho to the 4-methoxy group and meta to the 2-methoxy group, making it a highly activated position.

Nucleophilic aromatic substitution (SNAr) reactions are also a possibility, particularly if a suitable leaving group is present on the ring. For instance, studies on 2,4-dimethoxynitrobenzene have shown that the methoxy group can act as a leaving group in SNAr reactions with strong nucleophiles. nih.govresearchgate.net

Table 2: Directing Effects of Substituents on the Benzene Ring
SubstituentPositionEffect on ReactivityDirecting Influence
-OCH₃2ActivatingOrtho, Para
-OCH₃4ActivatingOrtho, Para
-(CH=CHNO₂)1DeactivatingMeta

2,4 Dimethoxy 1 2 Nitroethenyl Benzene As a Versatile Synthon in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocycles from 2,4-Dimethoxy-1-(2-nitroethenyl)benzene

The activated nature of the double bond and the versatile reactivity of the nitro group make this compound a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. The electron-withdrawing nitro group renders the β-carbon of the ethenyl moiety susceptible to nucleophilic attack, while the nitro group itself can be chemically transformed through reduction or other reactions to participate in cyclization processes. This dual reactivity allows for its incorporation into diverse scaffolds, including pyrroles, indoles, isoxazolines, quinolines, and isoquinolines.

Pyrrole (B145914) and Indole (B1671886) Scaffold Derivatization

The synthesis of pyrrole and indole frameworks from β-nitrostyrenes like this compound is a well-established strategy in heterocyclic chemistry. The core transformation typically involves the reduction of the nitro group to an amino group, which then acts as a nucleophile in a subsequent cyclization step. The specific reaction pathway and resulting product can be controlled by the choice of reducing agent and reaction conditions.

One common approach is the Barton-Zard pyrrole synthesis, which involves the reaction of a nitroalkene with an isocyanoacetate. In the context of this compound, this would lead to a highly substituted pyrrole bearing the 2,4-dimethoxyphenyl group.

For indole synthesis, the nitroethenyl moiety is effectively a precursor to a two-carbon chain required for the formation of the pyrrole ring fused to the benzene (B151609) nucleus. A prominent method is the Leimgruber-Batcho indole synthesis. Although this method traditionally starts with a 2-nitrotoluene, functionalized β-nitrostyrenes can be adapted into similar synthetic sequences. A more direct route involves the reductive cyclization of 2-nitrostyrenes. For instance, treatment of substituted nitrostyrenes with reducing agents like titanium(III) chloride can facilitate a one-pot reduction and cyclization to afford the corresponding indole.

Another powerful method involves palladium-catalyzed reductive cyclization. The reaction of 1,4-dialkenyl-2,3-dinitrobenzenes with carbon monoxide in the presence of a palladium catalyst has been shown to produce pyrrolo[3,2-g]indoles, demonstrating the utility of nitroalkene moieties in forming fused pyrrole ring systems. nih.gov While this example involves a dinitro compound, the principle of reductive cyclization is directly applicable to precursors derived from this compound.

The following table summarizes representative transformations for pyrrole synthesis.

PrecursorReagentsProductYield (%)
EnoneAminoacetonitrile hydrochloride, Pyridine3,4-Dihydro-2H-pyrrole-2-carbonitrileN/A
3,4-Dihydro-2H-pyrrole-2-carbonitrileMicrowave irradiation2,4-Disubstituted pyrroleGood
Chalcone, CarbohydratesMicrowave (Stetter reaction)1,4-Dicarbonyl intermediateN/A
1,4-Dicarbonyl intermediateMicrowave (Paal-Knorr cyclization)2,4-Disubstituted pyrroleGood

This table illustrates general methods for pyrrole synthesis from related precursors, highlighting the types of transformations applicable to derivatives of this compound. nih.gov

Synthesis of Isoxazolines and Related Oxygen-Containing Heterocycles

The carbon-carbon double bond in this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, providing a direct route to five-membered heterocycles. Specifically, its reaction with nitrile oxides, generated in situ from aldoximes or hydroximoyl chlorides, yields isoxazoline (B3343090) structures. researchgate.net This cycloaddition is a highly efficient method for constructing the N-O bond and forming the heterocyclic ring in a single step. researchgate.net

The regioselectivity of the cycloaddition is governed by electronic factors, with the nucleophilic carbon of the nitrile oxide typically attacking the electrophilic β-carbon of the nitroalkene. This results in the formation of 3-(2,4-dimethoxyphenyl)-4-nitroisoxazoline derivatives. The isoxazoline ring itself is a versatile synthetic intermediate, which can be further transformed into other valuable structures like β-hydroxy ketones or β-amino alcohols. nih.gov

The general scheme for this transformation is as follows:

Step 1: Generation of Nitrile Oxide: A precursor, such as an aromatic aldoxime, is treated with an oxidizing agent (e.g., bleach) or a hydroximoyl chloride is treated with a base to generate the reactive nitrile oxide dipole in situ.

Step 2: Cycloaddition: The nitrile oxide rapidly reacts with this compound in a [3+2] cycloaddition to form the isoxazoline ring. nih.govrsc.org

This methodology allows for the synthesis of a library of isoxazoline derivatives by varying the substituent on the nitrile oxide precursor.

Quinoline (B57606) and Isoquinoline (B145761) Syntheses Incorporating the Dimethoxybenzene Moiety

The this compound synthon can be strategically incorporated into the synthesis of quinoline and isoquinoline skeletons. These syntheses often rely on the transformation of the nitroethenyl group into a functionality that can participate in a cyclization reaction onto an aromatic ring.

For quinoline synthesis, a common strategy involves the reduction of the nitro group to an amine, followed by cyclization. For example, the reduction of the nitroalkene would yield 1-(2,4-dimethoxyphenyl)-2-aminoethane. This intermediate, or a derivative thereof, can then be used in classic quinoline syntheses like the Skraup, Doebner-von Miller, or Friedländer synthesis, where it would provide two carbons of the newly formed heterocyclic ring. slideshare.net A more direct approach involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can be prepared from precursors related to the title compound. This method allows for the synthesis of 3-functionalized quinolines under mild conditions. nih.gov

Isoquinoline synthesis can be achieved through methods like the Bischler-Napieralski or Pictet-Spengler reactions. A plausible route would involve the reduction of this compound to the corresponding phenethylamine (B48288) derivative. This 2-(2,4-dimethoxyphenyl)ethylamine could then be acylated and subjected to Bischler-Napieralski conditions (a dehydrating acid like P₂O₅ or POCl₃) to effect cyclization and form a dihydroisoquinoline, which can be subsequently aromatized. organic-chemistry.org

Total Synthesis Approaches Employing this compound as a Key Intermediate

The utility of this compound extends beyond the construction of simple heterocycles to its application as a key building block in the total synthesis of complex natural products. Its structure contains the 2,4-dimethoxyphenyl moiety, which is present in numerous bioactive molecules, and a versatile two-carbon unit (the nitroethenyl group) that can be elaborated into various functional groups and ring systems.

While specific examples naming this compound as a starting material in total synthesis are specialized, the strategic use of substituted β-nitrostyrenes is a documented approach. The nitro group can be reduced to an amine, hydrolyzed to a carbonyl, or used to direct Michael additions, making it a masked functionality for various groups.

For example, in the synthesis of alkaloids, a nitrostyrene (B7858105) can serve as a precursor to a phenethylamine unit, a common structural motif. The Henry reaction (the condensation of an aldehyde with a nitroalkane) is the standard method for preparing such nitrostyrenes. In this case, 2,4-dimethoxybenzaldehyde (B23906) would be reacted with nitromethane (B149229) to produce this compound. This intermediate can then be reduced (e.g., with LiAlH₄ or catalytic hydrogenation) to yield 2-(2,4-dimethoxyphenyl)ethylamine. This amine is a crucial intermediate for Pictet-Spengler or Bischler-Napieralski type cyclizations to form tetrahydroisoquinoline or dihydroisoquinoline cores, respectively, which are central to many classes of alkaloids.

The integration of chemical and enzymatic steps in chemo-enzymatic total synthesis often relies on synthetic intermediates that can be incorporated into biosynthetic pathways. beilstein-journals.org The functional group tolerance and reactivity of compounds like this compound make them suitable candidates for such approaches.

Regioselective and Stereoselective Functionalization of this compound Derivatives

The presence of multiple reactive sites in this compound and its derivatives makes regioselective and stereoselective control crucial for synthetic applications. The primary sites for functionalization are the aromatic ring and the nitroethenyl side chain.

Aromatic Ring Functionalization: The two methoxy (B1213986) groups on the benzene ring are strong activating groups and are ortho, para-directing for electrophilic aromatic substitution. The C5 position is the most activated and sterically accessible site for electrophiles. The C3 position is also activated but is sterically hindered by the adjacent methoxy and nitroethenyl groups. The C6 position is less activated. Therefore, electrophilic reactions such as halogenation, nitration, or Friedel-Crafts acylation are expected to occur with high regioselectivity at the C5 position.

Nitroethenyl Side Chain Functionalization: The side chain offers several opportunities for selective reactions:

Michael Addition: The β-carbon of the nitroalkene is highly electrophilic due to conjugation with the nitro group. This allows for regioselective 1,4-conjugate addition (Michael addition) of a wide range of nucleophiles (e.g., organometallics, enolates, amines, thiols). When the nucleophile or the substrate is chiral, this addition can be rendered highly diastereoselective or enantioselective, often through the use of chiral catalysts or auxiliaries.

Reduction: The selective reduction of either the nitro group or the carbon-carbon double bond can be achieved by choosing appropriate reagents. For example, sodium borohydride (B1222165) (NaBH₄) can selectively reduce the double bond while leaving the nitro group intact, yielding 2,4-dimethoxy-1-(2-nitroethyl)benzene. Conversely, reagents like iron in acetic acid or catalytic hydrogenation with specific catalysts can selectively reduce the nitro group to an amine, providing access to vinylanilines or saturated amines depending on the conditions.

Cycloaddition Reactions: As mentioned previously, [3+2] cycloaddition reactions with dipoles proceed with high regioselectivity. The stereoselectivity of these reactions can also be controlled, leading to specific diastereomers of the resulting heterocyclic product.

The following table summarizes the expected regioselectivity for different reaction types.

Reaction TypeReagent TypePredicted Regioselective Outcome
Electrophilic Aromatic SubstitutionElectrophile (e.g., Br⁺)Substitution occurs primarily at the C5 position of the benzene ring.
Michael AdditionNucleophile (e.g., R₂CuLi)Addition occurs at the β-carbon of the ethenyl group.
ReductionSelective reducing agentsCan target either the C=C double bond or the NO₂ group.
[3+2] CycloadditionNitrile OxideForms a 3,4,5-trisubstituted isoxazoline with predictable regiochemistry.

Development of Novel Molecular Architectures Based on the this compound Framework

The unique combination of a nucleophilic aromatic ring and an electrophilic side chain in this compound makes it an attractive scaffold for the development of novel and complex molecular architectures. Its utility goes beyond the synthesis of established heterocyclic systems to the creation of unique molecular frameworks through multi-component reactions, domino sequences, and the synthesis of specialized monomers.

For instance, the compound can be used in domino reactions where an initial Michael addition to the nitroalkene triggers a subsequent intramolecular cyclization. If the attacking nucleophile contains another reactive functional group, this can lead to the one-pot construction of complex polycyclic or spirocyclic systems. An initial Michael addition followed by an aldol (B89426) condensation or an N-acyliminium ion cyclization are plausible pathways for building such architectures.

The 2,4-dimethoxyphenyl group, combined with the reactive handle of the nitroethenyl moiety, can also be incorporated into larger supramolecular structures or polymers. The nitro group could be converted into other functionalities, such as an isocyanate or an amine, to serve as a monomer for polymerization. The electron-rich nature of the dimethoxybenzene ring could also be exploited for charge-transfer interactions in the design of functional materials.

Furthermore, the compound serves as a template for creating libraries of substituted compounds for biological screening. The ease of functionalization at both the side chain (via Michael addition) and potentially the aromatic ring allows for the rapid generation of molecular diversity from a single, readily accessible starting material. This approach is valuable in medicinal chemistry for exploring structure-activity relationships.

Advanced Analytical and Spectroscopic Methodologies for Investigating 2,4 Dimethoxy 1 2 Nitroethenyl Benzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 2,4-Dimethoxy-1-(2-nitroethenyl)benzene in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing a detailed map of the molecule's atomic connectivity and conformational preferences.

The analysis of related nitrostyrene (B7858105) derivatives indicates that the vinyl protons of the nitroethenyl group typically appear as distinct doublets in the ¹H NMR spectrum, with a large coupling constant characteristic of a trans configuration, which is generally the more stable isomer. The protons of the dimethoxy-substituted benzene (B151609) ring exhibit chemical shifts and coupling patterns consistent with a 1,2,4-trisubstituted aromatic system. The methoxy (B1213986) groups themselves are expected to appear as sharp singlets.

In the ¹³C NMR spectrum, the carbon atoms of the benzene ring, the vinyl group, and the methoxy groups resonate at characteristic chemical shifts that are influenced by the electronic effects of the substituents. The electron-withdrawing nitro group and the electron-donating methoxy groups play a significant role in determining the shielding and deshielding of the various carbon nuclei.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Vinyl-CH-Ar7.5 - 8.5 (d)135 - 145
Vinyl-CH-NO₂7.0 - 8.0 (d)130 - 140
Aromatic-H6.5 - 7.8 (m)100 - 160
Methoxy-H3.8 - 4.0 (s)55 - 60
Note: These are predicted ranges based on data from similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Topology Elucidation

To definitively assign the proton and carbon signals and establish the complete bonding network of this compound, a suite of two-dimensional NMR experiments is employed. columbia.eduustc.edu.cnuvic.casdsu.edu

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY spectra would be expected to show correlations between the two vinyl protons, confirming their adjacent relationship. Additionally, correlations between the aromatic protons would help to elucidate the substitution pattern on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment identifies direct one-bond correlations between protons and the carbon atoms to which they are attached (¹H-¹³C). columbia.edu This is a powerful tool for assigning the signals of protonated carbons. For instance, the signals of the vinyl protons would correlate with their corresponding vinyl carbon signals, and each aromatic proton signal would correlate with its directly bonded aromatic carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. columbia.eduustc.edu.cn This is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different spin systems within the molecule. Key HMBC correlations for this compound would include:

Correlations from the vinyl protons to the aromatic carbon to which the vinyl group is attached.

Correlations from the aromatic protons to neighboring carbon atoms, further confirming the substitution pattern.

Correlations from the methoxy protons to the aromatic carbons to which they are attached.

Together, these 2D NMR techniques provide a comprehensive and unambiguous picture of the molecular structure of this compound in solution.

Solid-State NMR Applications for Crystalline Structure Analysis

While solution-state NMR provides information about the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of molecules in their crystalline state. rsc.org In solids, the anisotropic interactions that are averaged out in solution become apparent, leading to broad spectral lines. miamioh.edu Techniques such as Magic Angle Spinning (MAS) are employed to reduce this broadening and obtain high-resolution spectra. rsc.orgmiamioh.edu

For this compound, ssNMR could be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Characterize the conformation of the molecule in the solid state, which may differ from its solution-state conformation.

Study intermolecular interactions, such as C-H···O hydrogen bonds, which play a crucial role in the packing of molecules in the crystal lattice. rsc.org

Investigate polymorphism, the ability of a compound to exist in multiple crystalline forms, which can have different physical properties.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through fragmentation analysis. researchgate.netpageplace.descripps.eduncsu.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of this compound. With a molecular formula of C₁₀H₁₁NO₄, the calculated exact mass is 209.0688 g/mol . smolecule.com HRMS instruments can measure the m/z value of the molecular ion to a high degree of accuracy (typically within a few parts per million), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 2: Molecular Formula and Exact Mass of this compound

Property Value
Molecular FormulaC₁₀H₁₁NO₄
Molecular Weight209.20 g/mol
Exact Mass209.0688 u
Source: Smolecule smolecule.com

Tandem Mass Spectrometry (MS/MS) for Mechanistic Intermediates Studies

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID) or other activation methods, and the analysis of the resulting fragment ions (product ions). researchgate.netscripps.edu This technique is invaluable for structural elucidation by providing information about the connectivity of atoms within a molecule.

For this compound, the MS/MS spectrum of the molecular ion ([M+H]⁺ or M⁺˙) would be expected to show characteristic fragmentation patterns. Based on the fragmentation of related aromatic nitro compounds, likely fragmentation pathways would include:

Loss of the nitro group (-NO₂): This is a common fragmentation pathway for nitroaromatic compounds.

Loss of a methyl radical (-CH₃) from a methoxy group.

Loss of formaldehyde (B43269) (-CH₂O) from a methoxy group.

Cleavage of the vinyl group.

By analyzing the masses of the fragment ions, the structural components of the molecule can be pieced together, confirming the presence of the dimethoxy-substituted benzene ring and the nitroethenyl group. MS/MS is also a powerful tool for studying reaction mechanisms by identifying and characterizing transient intermediates.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

Fragment Ion (m/z) Proposed Neutral Loss Proposed Structure of Fragment
194-CH₃[M-CH₃]⁺
179-CH₂O[M-CH₂O]⁺
163-NO₂[M-NO₂]⁺
134-NO₂ -CH₃[M-NO₂-CH₃]⁺
Note: These are predicted fragmentation patterns. Actual fragmentation may vary depending on the ionization method and collision energy.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. sapub.org These techniques are highly effective for identifying the presence of specific functional groups, as different types of bonds and functional groups have characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the following functional groups:

Nitro group (-NO₂): The nitro group gives rise to two strong stretching vibrations: an asymmetric stretch typically in the range of 1500-1600 cm⁻¹ and a symmetric stretch in the range of 1300-1390 cm⁻¹. nih.gov

Alkene C=C bond: The stretching vibration of the carbon-carbon double bond of the nitroethenyl group is expected to appear in the region of 1620-1680 cm⁻¹. nih.gov

Aromatic ring: The benzene ring exhibits several characteristic vibrations, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

Methoxy group (C-O-C): The asymmetric and symmetric stretching vibrations of the C-O-C linkage of the methoxy groups are expected in the region of 1000-1300 cm⁻¹. amazonaws.com

IR and Raman spectroscopy are complementary techniques. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. Therefore, a combined analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. These techniques are also valuable for monitoring the progress of reactions involving this compound by observing the appearance or disappearance of characteristic functional group bands.

Table 4: Characteristic IR and Raman Vibrational Frequencies for Functional Groups in this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Nitro (-NO₂)Asymmetric Stretch1500 - 1600IR, Raman
Nitro (-NO₂)Symmetric Stretch1300 - 1390IR, Raman
Alkene (C=C)Stretch1620 - 1680Raman (strong), IR (variable)
Aromatic (C=C)Stretch1450 - 1600IR, Raman
Aromatic (C-H)Stretch3000 - 3100IR, Raman
Methoxy (C-O-C)Asymmetric Stretch1200 - 1275IR (strong)
Methoxy (C-O-C)Symmetric Stretch1000 - 1075IR (strong)
Note: These are general ranges and the exact frequencies can be influenced by the molecular environment and physical state.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination of this compound and its Co-crystals

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This methodology is paramount for establishing the absolute stereochemistry, conformational features, and intermolecular interactions of molecules like this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, revealing precise bond lengths, bond angles, and torsional angles.

While specific crystallographic data for this compound is not extensively detailed in the available literature, the analysis of closely related structural analogs provides significant insight into the expected molecular geometry. For instance, the crystal structure of the isomeric compound 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene has been elucidated. nih.govresearchgate.net The study confirmed the (E)-stereochemistry, with the hydrogen atoms of the vinyl group adopting a trans configuration. nih.govresearchgate.net A key structural feature observed was the dihedral angle of 23.90 (6)° between the benzene ring's mean plane and the nitroalkenyl group, indicating a non-planar conformation. nih.govresearchgate.net Crystals suitable for this analysis were obtained by slow evaporation from an ethyl alcohol solution. nih.govresearchgate.net

The crystallographic data for this related compound highlights the type of precise structural information that can be obtained.

Table 1: Crystal Data and Structure Refinement for 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene

ParameterValueReference
Chemical formulaC₁₀H₁₁NO₄ nih.gov
Formula weight (Mᵣ)209.20 nih.gov
Crystal systemMonoclinic nih.gov
Space groupP2₁/c researchgate.net
a (Å)5.3558 (7) nih.gov
b (Å)13.5897 (11) nih.gov
c (Å)14.2646 (12) nih.gov
β (°)97.038 (1) nih.gov
Volume (V) (ų)1030.41 (18) nih.gov
Z4 nih.gov
Radiation typeMo Kα nih.gov
Temperature (K)296 nih.gov

Source: Data compiled from crystallographic studies on a structural isomer of the title compound. nih.govresearchgate.net

Furthermore, X-ray crystallography is indispensable for characterizing co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice. This technique can elucidate the hydrogen bonding and other non-covalent interactions that govern the formation of the co-crystal. In studies of related aromatic nitro compounds, X-ray crystallography has been successfully employed to identify the structure of unexpected reaction byproducts, such as 2,4-dimethoxy-N-(5-methoxy-2-nitrophenyl)aniline, which can be considered a derivative structure. nih.gov This demonstrates the power of the technique in definitively identifying molecular structures in complex reaction mixtures. nih.gov

Advanced Chromatographic Techniques for Purity Assessment and Reaction Product Isolation (e.g., HPLC, GC-MS as analytical tools)

Advanced chromatographic techniques are fundamental in the synthesis and analysis of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for assessing the purity of the final product, monitoring the progress of a reaction, and isolating specific products from a reaction mixture.

HPLC is widely used for the quantitative analysis of non-volatile and thermally sensitive compounds. In the context of reactions involving precursors like 2,4-dimethoxy-1-nitrobenzene, HPLC is the method of choice to determine the conversion of starting materials and the yield of products. nih.govresearchgate.net The technique separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica (B1680970) gel) and a liquid mobile phase. energetic-materials.org.cn A UV detector is commonly employed for the analysis of aromatic compounds like this compound, as the conjugated system of the molecule absorbs strongly in the UV region, allowing for sensitive detection. dnacih.com Purity levels exceeding 95% are often achieved for related nitroethenyl compounds after purification, with HPLC being a key tool to verify this.

Table 2: Illustrative HPLC Conditions for Analysis of Aromatic Nitro Compounds

ParameterConditionReference
ColumnHypersil ODS2 (250 mm × 4.6 mm, 5 μm) energetic-materials.org.cn
Mobile PhaseAcetonitrile/Water (e.g., 55:45 v/v) energetic-materials.org.cn
Flow Rate1.2 mL·min⁻¹ energetic-materials.org.cn
DetectionUV at 240 nm or 254 nm energetic-materials.org.cndnacih.com
Column Temperature25 °C energetic-materials.org.cn
Injection Volume10 µL energetic-materials.org.cn

Source: Representative conditions based on established methods for related nitroaromatic compounds. energetic-materials.org.cndnacih.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for separating and identifying volatile components in a mixture. rsc.org In GC, the sample is vaporized and passed through a column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides information about the mass-to-charge ratio of the molecule and its fragments. This fragmentation pattern serves as a molecular "fingerprint," allowing for the confident identification of known and unknown compounds in the reaction mixture, such as byproducts or impurities. rsc.org For instance, GC-MS has been used to identify and characterize various nitro-organic products in related synthetic procedures. rsc.org

For product isolation on a preparative scale, column chromatography using silica gel is a standard and effective method. nih.govresearchgate.net The progress of this purification is typically monitored by Thin-Layer Chromatography (TLC), which provides a quick assessment of the separation efficiency before the fractions are combined and analyzed by more advanced techniques like HPLC or GC-MS to confirm purity. rsc.org

Computational Chemistry and Theoretical Modeling of 2,4 Dimethoxy 1 2 Nitroethenyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2,4-Dimethoxy-1-(2-nitroethenyl)benzene, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, provide a detailed understanding of its geometry and the distribution of electrons. These calculations are fundamental to predicting the molecule's reactivity. For instance, the C-N bond lengths and isomerization energy barriers of similar compounds like trans-β-nitrostyrene have been effectively computed, revealing that increased molecular unsaturation can lower the isomerization barrier, which has implications for the photostability and reactivity of such molecules. pku.edu.cn

The electronic properties of substituted nitrostyrenes are significantly influenced by the interplay between the electron-donating methoxy (B1213986) groups and the electron-withdrawing nitro group. DFT calculations can quantify these effects, providing a basis for understanding the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For molecules like this compound, the energy and localization of these orbitals are critical in predicting how the molecule will interact with other chemical species.

The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In substituted styrenes, the electron-donating groups (methoxy) raise the energy of the HOMO, making the molecule a better electron donor. Conversely, the electron-withdrawing nitro group lowers the energy of the LUMO, making the molecule a better electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity.

For a related compound, 4-N,N-dimethylamino-β-nitrostyrene, the HOMO and LUMO energies were calculated to understand its corrosion inhibition properties. acs.org Similar calculations for this compound would reveal the specific regions of the molecule that are most susceptible to nucleophilic or electrophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Nitrostyrene (B7858105) (Note: These are representative values for a similar compound, 4-N,N-dimethylamino-β-nitrostyrene, to illustrate the concept.)

OrbitalEnergy (eV)
HOMO-5.43
LUMO-2.31
Energy Gap (ΔE)3.12

Data sourced from a study on 4-N,N-dimethylamino-β-nitrostyrene. acs.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP would likely show a high electron density around the oxygen atoms of the methoxy and nitro groups, making these areas potential sites for interaction with electrophiles. The nitro group, being strongly electron-withdrawing, would create a region of positive potential on the adjacent vinyl carbon, making it a prime target for nucleophilic attack. This is a characteristic feature of β-nitrostyrenes and is fundamental to their reactivity in reactions like Michael additions. researchsquare.com The benzene (B151609) ring itself would exhibit a complex potential landscape due to the competing effects of the activating methoxy groups and the deactivating influence of the nitroethenyl substituent.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Solution Behavior

While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior. MD simulations can explore the conformational landscape of this compound, revealing the different shapes the molecule can adopt and their relative stabilities. This is particularly important for understanding how the molecule behaves in solution and how it might interact with a biological target or a catalyst.

MD simulations on derivatives of β-nitrostyrene have been used to analyze their binding stability with biological targets and to understand reaction mechanisms in solution. eurekalert.orgproquest.com For this compound, MD simulations could elucidate the preferred orientations of the methoxy groups and the nitroethenyl side chain, and how these conformations are influenced by the solvent environment. This information is crucial for designing reactions or understanding biological activity, as the molecule's conformation can significantly impact its ability to fit into an active site.

Reaction Pathway Elucidation and Transition State Analysis for this compound Transformations

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For β-nitrostyrenes, reaction mechanisms for various transformations, such as cycloadditions and Michael additions, have been investigated using DFT. researchgate.netmdpi.comnih.gov For example, in a Michael addition, DFT can be used to model the approach of a nucleophile to the β-carbon of the nitroethenyl group, calculate the energy barrier for this step, and determine the stereochemical outcome of the reaction. Such studies on related systems suggest that the reaction of this compound would proceed through a well-defined transition state, with the electron-donating methoxy groups potentially influencing the reaction rate and regioselectivity.

Quantum Chemical Parameters and Their Correlation with Experimental Reactivity

A range of quantum chemical parameters derived from DFT calculations can be correlated with experimental observations of reactivity. These parameters provide a quantitative basis for understanding and predicting chemical behavior.

Key parameters include:

HOMO and LUMO energies: As discussed, these are related to the molecule's electron-donating and accepting abilities.

Energy Gap (ΔE): A smaller gap often correlates with higher reactivity.

Hardness (η) and Softness (S): These are related to the resistance to change in electron distribution. Hard molecules have a large energy gap, while soft molecules have a small energy gap.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Fraction of electrons transferred (ΔN): This can be calculated to predict the tendency of a molecule to donate or accept electrons in a reaction.

Studies on similar molecules have shown that these calculated parameters can be successfully correlated with experimental outcomes, such as the efficiency of corrosion inhibitors. acs.org For this compound, calculating these parameters would allow for predictions about its reactivity in various chemical environments and could guide the design of new synthetic routes or the development of molecules with specific properties.

Table 2: Key Quantum Chemical Parameters and Their Significance

ParameterFormulaSignificance
Energy Gap (ΔE)ELUMO - EHOMOIndicator of chemical reactivity and stability.
Hardness (η)(ELUMO - EHOMO) / 2Resistance to deformation of electron cloud.
Softness (S)1 / ηReciprocal of hardness, indicates higher reactivity.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Tendency to attract electrons.

Emerging Research Frontiers and Future Perspectives on 2,4 Dimethoxy 1 2 Nitroethenyl Benzene Chemistry

Integration into Flow Chemistry and Continuous Manufacturing Processes

The paradigm of chemical manufacturing is shifting from traditional batch processing to continuous flow chemistry, which offers numerous advantages, including enhanced safety, improved process control, and greater efficiency. The synthesis of β-nitrostyrene derivatives has been successfully adapted to continuous-flow protocols, showcasing the potential for the integration of 2,4-Dimethoxy-1-(2-nitroethenyl)benzene into these advanced manufacturing processes. rsc.org

In a typical continuous-flow setup for the synthesis of β-nitrostyrenes, an aromatic aldehyde is reacted with nitromethane (B149229) using a heterogeneous catalyst packed in a column reactor. rsc.orgdntb.gov.ua For the synthesis of this compound, 2,4-dimethoxybenzaldehyde (B23906) would be the starting material. The use of amino-functionalized silica (B1680970) gel as a catalyst has proven effective, allowing for continuous production for extended periods with high selectivity. rsc.org This approach not only streamlines the synthesis but also minimizes the handling of potentially hazardous intermediates.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for β-Nitrostyrenes

FeatureBatch SynthesisContinuous Flow Synthesis
Process Control Limited control over temperature and mixingPrecise control over reaction parameters
Safety Potential for thermal runaway and accumulation of hazardous intermediatesEnhanced safety due to small reaction volumes and better heat dissipation
Efficiency Often requires intermediate isolation and purification, leading to lower overall yieldsCan be integrated into multi-step sequences, improving efficiency and reducing waste
Scalability Scaling up can be challenging and require significant process redesignMore straightforward scalability by extending operation time or using parallel reactors

Photoredox Catalysis and Electrosynthesis Involving this compound

Photoredox catalysis and electrosynthesis have emerged as powerful tools in organic synthesis, enabling novel transformations under mild conditions by harnessing the energy of light or electricity. The unique electronic properties of β-nitrostyrenes, including this compound, make them excellent candidates for such reactions. innonew-material.com

Visible light-mediated reactions of β-nitrostyrenes have been developed for various transformations, including coupling reactions and cycloadditions. innonew-material.com The electron-donating methoxy (B1213986) groups in this compound would likely enhance the electron density of the aromatic ring and the double bond, potentially influencing the efficiency and selectivity of photoredox-catalyzed processes. For instance, in visible-light-mediated coupling reactions, the enhanced nucleophilicity of the dimethoxy-substituted ring could facilitate reactions with radical intermediates generated by a photocatalyst. innonew-material.com Furthermore, [2+2] photocycloaddition reactions of β-nitrostyrenes with olefins have been reported to proceed upon irradiation with visible light, offering a pathway to construct cyclobutane (B1203170) derivatives. researchgate.net

Electrosynthesis provides an alternative sustainable approach for the transformation of β-nitrostyrenes. The electrochemical reduction of these compounds has been studied, revealing that the reaction pathway can be controlled by the reaction conditions. researchgate.netmdpi.com For instance, under certain conditions, the nitro group can be reduced, while under others, hydrodimerization at the β-position is favored. researchgate.net The presence of the methoxy groups in this compound would be expected to influence the reduction potential of the molecule, making it a key parameter to consider in designing selective electrosynthetic routes.

Applications in Advanced Materials Science and Polymer Chemistry as a Monomer

The vinyl group in this compound presents the opportunity for its use as a monomer in polymer chemistry. The polymerization of substituted styrenes is a well-established field, and the unique functional groups of this particular monomer could lead to polymers with interesting properties for advanced materials applications.

Anionic polymerization of β-nitrostyrenes has been reported to yield high molecular weight polymers. researchgate.net The electron-withdrawing nitro group facilitates anionic polymerization, and the methoxy groups on the phenyl ring of this compound could further influence the polymerization process and the properties of the resulting polymer. The resulting functional polymer would possess pendant 2,4-dimethoxyphenyl and nitro groups, which could be further modified to tailor the material's properties for specific applications. For example, the nitro groups could be reduced to amino groups, opening up possibilities for cross-linking or for the introduction of other functionalities.

The incorporation of such functionalized monomers into copolymers could lead to materials with tunable optical, electronic, or surface properties. For instance, the chromophoric nature of the nitrostyrene (B7858105) unit could be exploited in the development of photoresponsive materials. Further research into the controlled polymerization of this compound and the characterization of the resulting polymers is a promising avenue for the creation of novel advanced materials.

Bio-inspired Synthesis and Biomimetic Transformations Utilizing this compound Scaffolds

Nature often serves as a source of inspiration for the development of new synthetic strategies. Bio-inspired synthesis and biomimetic transformations aim to mimic the efficiency and selectivity of enzymatic reactions. The structural motif of this compound, with its combination of an electron-rich aromatic ring and an electrophilic double bond, can be utilized in reactions that mimic biological processes.

For example, the Michael addition of nucleophiles to the β-position of the nitrovinyl group is a key reaction of β-nitrostyrenes. This reaction is analogous to many biological processes involving the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. The development of chiral organocatalysts that can mimic the active sites of enzymes allows for the enantioselective Michael addition to β-nitrostyrenes, leading to the synthesis of chiral building blocks for pharmaceuticals and other biologically active molecules. The electron-donating methoxy groups in this compound can enhance the reactivity of the double bond towards nucleophilic attack, making it a suitable substrate for such biomimetic transformations.

Furthermore, the 2,4-dimethoxy-substituted phenyl ring is a common feature in many natural products. Utilizing this compound as a starting material in bio-inspired synthetic routes could provide a convergent and efficient pathway to complex natural product scaffolds. The nitro group can be transformed into a variety of other functional groups, further expanding the synthetic utility of this building block in biomimetic chemistry.

Development of Smart Reagents and Catalysts Tailored for this compound Chemistry

The unique reactivity of this compound calls for the development of "smart" reagents and catalysts that can selectively target specific transformations. These tailored chemical tools can unlock new synthetic pathways and improve the efficiency of existing ones.

For instance, the development of catalysts for the selective hydrogenation of the nitro group without affecting the double bond, or vice versa, is a significant challenge. Tailored catalysts, such as supported metal nanoparticles or bifunctional organocatalysts, could be designed to achieve high chemoselectivity in the reduction of this compound. nih.gov The electronic properties imparted by the methoxy groups would play a crucial role in the interaction between the substrate and the catalyst, influencing the outcome of the reaction.

Furthermore, the development of reagents that can engage in novel cycloaddition or cascade reactions with the this compound scaffold is an active area of research. For example, bifunctional reagents that can interact with both the nitrovinyl moiety and the dimethoxy-substituted ring could lead to the rapid construction of complex molecular architectures. The design of such smart reagents and catalysts, informed by a deep understanding of the reactivity of this compound, will be crucial for unlocking its full potential in synthetic chemistry.

Q & A

Q. How does the nitro group participate in photoinduced electron-transfer reactions?

  • Methodology : Laser flash photolysis (355 nm excitation) to detect transient species (e.g., triplet excited states). Electron paramagnetic resonance (EPR) identifies radical intermediates (e.g., nitro radical anions) under inert atmospheres .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.